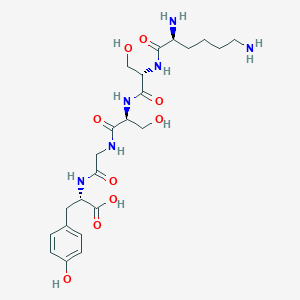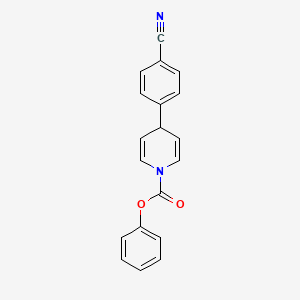![molecular formula C12H13F3N2O2 B12600441 2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol CAS No. 915717-44-1](/img/structure/B12600441.png)
2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable target for synthetic and medicinal chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indole derivatives. For instance, the metal-free oxidative trifluoromethylation of indoles with CF3SO2Na under mild conditions selectively introduces the trifluoromethyl group at the C2 position of the indole ring . This reaction typically involves the use of radical intermediates and can be carried out in the presence of oxidizing agents such as potassium persulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the development of environmentally friendly and cost-effective methods, such as the use of metal-free catalysts, is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Nucleophiles: Various nucleophiles, such as alkyl halides, can be used in substitution reactions to introduce different functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted indole derivatives.
Applications De Recherche Scientifique
2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its potency and selectivity. The compound may act by inhibiting specific enzymes or receptors, leading to the modulation of various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole: This compound shares the trifluoromethyl group and amino functionality but differs in its core structure.
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Another similar compound with a different heterocyclic core.
Uniqueness
2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is unique due to its indole core, which is known for its wide range of biological activities. The presence of the trifluoromethyl group further enhances its stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
915717-44-1 |
|---|---|
Formule moléculaire |
C12H13F3N2O2 |
Poids moléculaire |
274.24 g/mol |
Nom IUPAC |
2-[5-amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H13F3N2O2/c1-11(19,5-18)10-3-6-2-8(16)7(12(13,14)15)4-9(6)17-10/h2-4,17-19H,5,16H2,1H3 |
Clé InChI |
IUOCRIYWSUCMJX-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


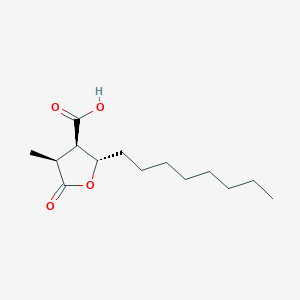
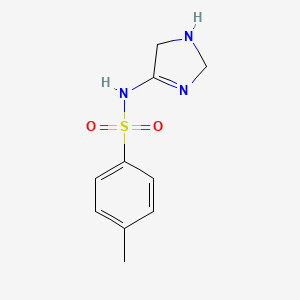
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)
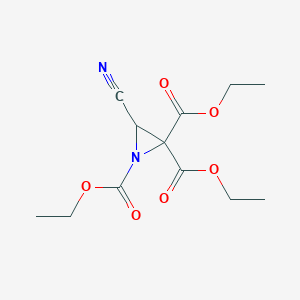
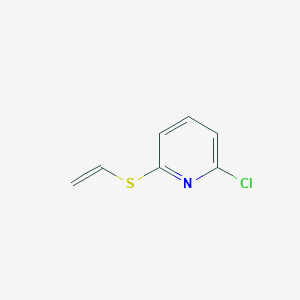

![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)

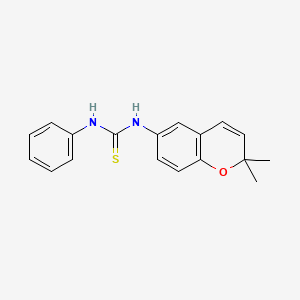
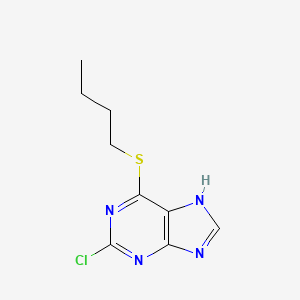

![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)
